molecular formula C26H26BrN3O3 B15011589 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15011589
M. Wt: 508.4 g/mol
InChI Key: GGJWWNRNZGTCEJ-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a fused bicyclic core with substituents that modulate its electronic and steric properties. The 4-bromophenyl group at position 1 introduces electron-withdrawing effects, while the 3,4-dimethoxyphenyl group at position 4 provides electron-donating methoxy substituents, creating a polarized electronic environment. The carbonitrile group at position 3 contributes to hydrogen-bonding capabilities, critical for crystal lattice formation and intermolecular interactions .

Synthesis typically involves a multicomponent reaction of substituted aldehydes, cyclic ketones (e.g., dimedone), and malononitrile under catalytic conditions (e.g., ammonium acetate in ethanol), often optimized via microwave irradiation for higher yields .

Properties

Molecular Formula

C26H26BrN3O3

Molecular Weight

508.4 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H26BrN3O3/c1-26(2)12-19-24(20(31)13-26)23(15-5-10-21(32-3)22(11-15)33-4)18(14-28)25(29)30(19)17-8-6-16(27)7-9-17/h5-11,23H,12-13,29H2,1-4H3

InChI Key

GGJWWNRNZGTCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction may be catalyzed by acids or bases, and often requires specific temperature and solvent conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the nitrile group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Hexahydroquinoline-carbonitrile derivatives exhibit diverse bioactivity and crystallographic behavior depending on substituent variations. Below is a comparative analysis:

Compound Name Substituents (Positions 1 & 4) Key Functional Groups Melting Point (°C) Hydrogen Bonding Synthesis Yield (%)
Target Compound 1: 4-bromophenyl
4: 3,4-dimethoxyphenyl
Bromine, methoxy, carbonitrile Not reported N–H⋯N (chain formation) ~70–80 (microwave-assisted)
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-... (312275-76-6) 1: 4-chlorophenyl
4: 4-(dimethylamino)phenyl
Chlorine, dimethylamino Not reported N–H⋯N (dimers) ~65–75
2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-... (350699-84-2) 1: 3,4-dichlorophenyl
4: 2,4-dichlorophenyl
Chlorine (multiple) Not reported Limited H-bonding due to Cl substituents ~60–70
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-... (311315-58-9) 1: 4-methylphenyl
4: thiophen-3-yl
Methyl, thiophene Not reported S⋯π interactions dominate ~50–60
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-... (339336-48-0) 1: phenyl
4: 3,4,5-trimethoxyphenyl
Trimethoxy (enhanced solubility) Not reported O–H⋯O (extended networks) ~75–85

Key Findings

Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to chlorophenyl (electron-withdrawing) or thiophenyl (moderately electron-rich) analogs . This polarization may improve binding affinity in biological systems. Bromine (target) vs.

Hydrogen Bonding and Crystallography :

  • The target compound forms N–H⋯N hydrogen-bonded chains, similar to 312275-76-6, but differs from 350699-84-2, where chlorine substituents reduce H-bonding capacity .
  • Derivatives with methoxy groups (e.g., 339336-48-0) exhibit extended O–H⋯O networks, enhancing thermal stability .

Synthetic Efficiency :

  • Microwave-assisted synthesis (target compound) improves yields (~70–80%) compared to conventional methods (~50–60% for thiophenyl analogs) .
  • Sterically hindered derivatives (e.g., 350699-84-2) show lower yields due to slower cyclization .

Solubility and Bioactivity :

  • Methoxy-rich derivatives (target, 339336-48-0) exhibit higher lipid solubility, favoring membrane permeability in drug design .
  • Thiophenyl analogs (311315-58-9) may engage in sulfur-mediated interactions (e.g., with metalloenzymes), offering unique bioactivity .

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